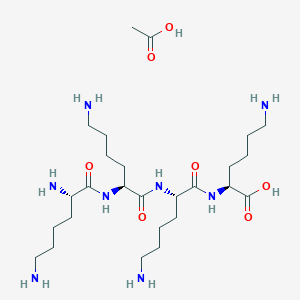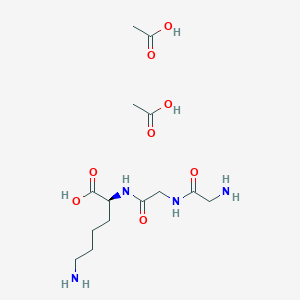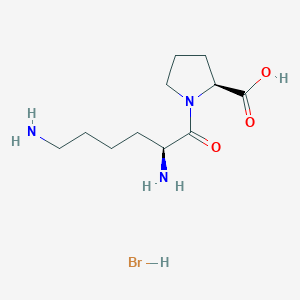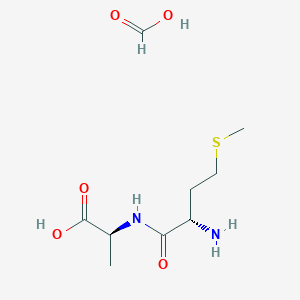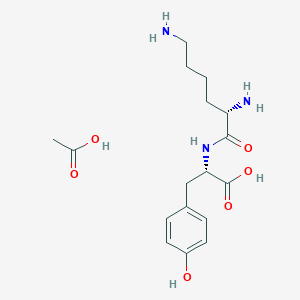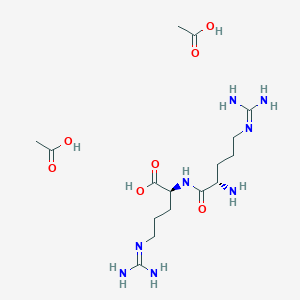
H-Arg-Met-OH acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Arg-Met-OH acetate, also known as N-acetyl-L-arginine methyl ester hydrochloride, is a synthetic derivative of the amino acid arginine. It is an important intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals, and has been used in a variety of scientific research applications.
Scientific Research Applications
H-Arg-Met-OH acetate has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein synthesis, and the regulation of gene expression. It has also been used to study the effects of arginine-containing compounds on the regulation of cell cycle progression and apoptosis. Additionally, it has been used to investigate the role of arginine in the regulation of the immune response.
Mechanism of Action
H-Arg-Met-OH acetate is believed to act as an inhibitor of the enzyme arginase, which is responsible for the breakdown of arginine into ornithine and urea. By inhibiting arginase, this compound increases the levels of arginine in the body, which in turn can lead to increased protein synthesis, increased nitric oxide production, and improved blood flow.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase nitric oxide production, which can lead to improved blood flow and increased muscle mass. Additionally, it has been shown to increase protein synthesis, which can lead to increased muscle mass and improved muscle performance. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which can help reduce the risk of chronic diseases.
Advantages and Limitations for Lab Experiments
H-Arg-Met-OH acetate has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and has a high purity. Additionally, it is stable and can be stored for long periods of time. However, it is important to note that the effects of this compound can vary depending on the concentrations used and the experimental conditions.
Future Directions
H-Arg-Met-OH acetate has potential applications in a variety of areas, including the development of novel pharmaceuticals and nutraceuticals. Additionally, it has potential applications in the treatment of cardiovascular and metabolic diseases, as well as cancer. Additionally, it has potential applications in the study of the regulation of gene expression, cell cycle progression, and apoptosis. Finally, it has potential applications in the development of new strategies for the treatment of immune-related diseases.
Synthesis Methods
H-Arg-Met-OH acetate can be synthesized via the reaction of H-Arg-Met-OH acetaterginine methyl ester hydrochloride with anhydrous dimethylformamide. The reaction is carried out in a sealed vessel at a temperature of 70-80°C for 2-4 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration.
properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N5O3S.C2H4O2/c1-20-6-4-8(10(18)19)16-9(17)7(12)3-2-5-15-11(13)14;1-2(3)4/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15);1H3,(H,3,4)/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAJWJKTIHVZCG-WSZWBAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)
